Adrenomedullin

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCUCJFASIJEOE-NPECTJMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

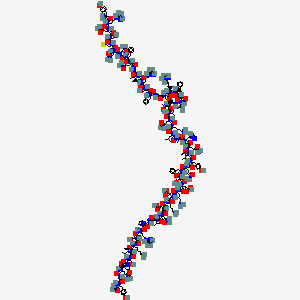

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C264H406N80O77S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148498-78-6 | |

| Record name | Adrenomedullin (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 148498-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Adrenomedullin: A Technical Retrospective

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of the potent vasoactive peptide, adrenomedullin.

In 1993, a team of Japanese scientists led by Kazuo Kitamura and Tanenao Eto at the Miyazaki Medical College reported the discovery of a novel hypotensive peptide isolated from a human pheochromocytoma, a tumor of the adrenal medulla.[1][2] This peptide, which they named "this compound," was identified through its potent ability to elevate cyclic adenosine (B11128) monophosphate (cAMP) levels in rat platelets.[1][3] The initial publication in Biochemical and Biophysical Research Communications not only unveiled the 52-amino acid structure of this new endogenous vasodilator but also detailed its purification, initial biological characterization, and the development of a specific radioimmunoassay (RIA) for its detection.[1] This discovery opened up a new avenue of research in cardiovascular homeostasis and disease.

The Hunt for a Vasodilator: Experimental Approach

The discovery of this compound was the result of a systematic search for novel bioactive substances from tumor tissues. The researchers hypothesized that pheochromocytoma, a tumor known to produce various vasoactive amines, might also be a source of undiscovered peptide hormones. The core of their screening strategy was a bioassay designed to detect substances that could increase intracellular cAMP levels, a key second messenger in many signal transduction pathways, including those leading to smooth muscle relaxation and vasodilation.

Experimental Workflow for this compound Discovery

The following diagram illustrates the key steps in the initial discovery and purification of this compound.

Detailed Methodologies

The following sections provide a detailed breakdown of the key experimental protocols employed in the discovery of this compound, based on the original 1993 publication and subsequent related research.

Purification of this compound from Pheochromocytoma

The purification of this compound was a multi-step process guided by the rat platelet cAMP bioassay at each stage.

1. Tissue Extraction:

-

Starting Material: Human pheochromocytoma tissue was obtained during surgery and immediately frozen.

-

Extraction: The tissue was minced and boiled in water for 10 minutes to inactivate proteases. The extract was then acidified with acetic acid and homogenized.

-

Clarification: The homogenate was centrifuged at high speed, and the resulting supernatant containing the crude peptide extract was collected.

2. Chromatographic Purification:

-

Initial Cleanup: The supernatant was passed through a Sep-Pak C18 cartridge to concentrate the peptides and remove salts and other small molecules.

-

Ion-Exchange Chromatography: The peptide fraction was then subjected to cation-exchange chromatography on an SP-Sephadex C-25 column. Peptides were eluted with a salt gradient.

-

Gel Filtration Chromatography: The active fractions from the ion-exchange step were further purified by gel filtration chromatography on a Sephadex G-50 column to separate peptides based on their size.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved through a series of RP-HPLC steps using different column chemistries (C18, diphenyl, and C8) and acetonitrile (B52724) gradients in the presence of trifluoroacetic acid.

Rat Platelet cAMP Bioassay

This bioassay was the cornerstone of the discovery, allowing for the detection of this compound's biological activity in the various fractions generated during purification.

-

Preparation of Platelets: Blood was collected from Wistar rats, and platelet-rich plasma was obtained by centrifugation. The platelets were then washed and resuspended in a buffer.

-

Assay Procedure: Aliquots of the peptide fractions were incubated with the washed platelets in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: The reaction was stopped, and the intracellular cAMP concentration was measured using a specific radioimmunoassay for cAMP. A significant increase in cAMP levels compared to control indicated the presence of the bioactive peptide.

Radioimmunoassay (RIA) for this compound

Following the purification and sequencing of this compound, a specific and sensitive RIA was developed to quantify its levels in biological samples.

-

Antiserum Production: Synthetic human this compound was conjugated to a carrier protein and used to immunize rabbits to generate polyclonal antibodies.

-

Radiolabeling: Synthetic this compound was radiolabeled with Iodine-125 (¹²⁵I) to serve as a tracer.

-

Assay Principle: The RIA is based on the principle of competitive binding. A constant amount of antiserum and ¹²⁵I-labeled this compound is incubated with either standard solutions of unlabeled this compound or unknown samples. The unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the limited number of antibody sites.

-

Separation and Detection: After incubation, the antibody-bound fraction was separated from the free fraction (e.g., by precipitation with a second antibody). The radioactivity in the bound fraction was then measured using a gamma counter. The concentration of this compound in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled tracer with a standard curve.

Quantitative Data from Early Studies

The initial studies on this compound provided valuable quantitative data on its concentration in various tissues and its biological potency.

| Parameter | Value | Reference |

| Tissue Concentrations | ||

| Immunoreactive this compound in Human Adrenal Gland | 12.6 ± 1.0 pmol/g wet weight | [1] |

| Immunoreactive this compound in Human Pheochromocytoma | 4.5 ± 1.5 pmol/g wet weight | [1] |

| Plasma Concentrations | ||

| Plasma this compound in Healthy Subjects | 13.7 ± 6.1 pg/mL | [4] |

| Plasma this compound in Patients with Pheochromocytoma | 37.9 ± 6.0 pg/mL | [4] |

| Plasma this compound in Patients with Essential Hypertension | 22.5 ± 9.1 pg/mL | [4] |

| Radioimmunoassay Performance | ||

| RIA Detection Limit | 0.1 fmol/tube | [5] |

| RIA 50% Inhibition of Binding (IC₅₀) | 1.2 fmol/tube | [5] |

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific receptor complex, which then activates intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

The this compound receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3. The association of CLR with different RAMPs confers ligand specificity.

Conclusion

The discovery of this compound in 1993 was a landmark achievement in cardiovascular research. The meticulous application of classic biochemical purification techniques, guided by a sensitive bioassay, led to the identification of a potent endogenous vasodilator with a wide range of physiological roles. The subsequent development of a radioimmunoassay and the elucidation of its signaling pathway have provided invaluable tools for researchers to explore the function of this compound in health and disease. This foundational work continues to inspire the development of novel therapeutic strategies targeting the this compound system for conditions such as hypertension, heart failure, and sepsis.

References

- 1. This compound: a novel hypotensive peptide isolated from human pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Adrenomedullin Gene: Structure, Location, and Core Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the human adrenomedullin (ADM) gene, a critical regulator of numerous physiological processes and a key target in drug development. We delve into the gene's precise genomic location, its intricate structure, the processing of its protein product, and the experimental methodologies used to elucidate these characteristics. Furthermore, we explore the signaling pathways initiated by this compound, offering a complete picture for researchers and professionals in the field.

Genomic Location and Structure of the Human this compound Gene

The human this compound gene (gene symbol: ADM) is a single-locus gene situated on the short arm of chromosome 11 at position 15.4.[1][2] Specifically, its genomic coordinates are from base pair 10,305,073 to 10,307,397 on chromosome 11. The gene is organized into four exons separated by three introns.[1][2]

Table 1: Genomic Structure of the Human ADM Gene

| Feature | Description |

| Gene Symbol | ADM |

| Chromosomal Location | 11p15.4 |

| Genomic Coordinates | Chr 11: 10,305,073-10,307,397 |

| Number of Exons | 4 |

| Number of Introns | 3 |

The 5' flanking region of the ADM gene contains several consensus sequences for transcription factor binding, indicating a complex regulatory network. These include a TATA box, a CAAT box, and a GC box. Additionally, multiple binding sites for activator protein-2 (AP-2) and a cAMP-regulated enhancer element have been identified, suggesting that protein kinase C and cAMP levels can modulate the gene's expression.[1]

From Gene to Protein: The Preprothis compound Polypeptide

The ADM gene encodes a 185-amino acid precursor peptide known as preprothis compound.[2] This precursor undergoes post-translational processing to yield several biologically active peptides, the most prominent of which is this compound, a 52-amino acid peptide. Other peptides derived from preprothis compound include prothis compound N-terminal 20 peptide (PAMP). The mature this compound peptide contains a six-amino acid ring structure formed by an intramolecular disulfide bond and shares structural homology with the calcitonin family of peptides.[2]

Table 2: Key Peptides Derived from Preprothis compound

| Peptide | Amino Acid Length | Key Functions |

| This compound (ADM) | 52 | Vasodilation, blood pressure regulation, angiogenesis |

| Prothis compound N-terminal 20 Peptide (PAMP) | 20 | Hypotensive effects, inhibition of aldosterone (B195564) secretion |

Experimental Methodologies for Studying the this compound Gene

The structure and function of the ADM gene have been elucidated through a variety of key experimental techniques. Below are detailed overviews of the core methodologies.

Southern Blot Analysis for Gene Locus Determination

Southern blotting has been instrumental in confirming that the ADM gene exists as a single locus in the human genome.[1]

Experimental Protocol: Southern Blot Analysis of the ADM Gene

-

Genomic DNA Extraction and Digestion: High molecular weight genomic DNA is extracted from human cells. The DNA is then digested with a panel of restriction enzymes.

-

Agarose (B213101) Gel Electrophoresis: The resulting DNA fragments are separated by size via electrophoresis on an agarose gel.

-

Denaturation and Transfer: The DNA in the gel is denatured to single strands, typically by soaking in an alkaline solution (e.g., 0.5M NaOH). The single-stranded DNA is then transferred to a solid support membrane (e.g., nitrocellulose or nylon) via capillary action.

-

Probe Labeling and Hybridization: A DNA probe specific to the ADM gene is labeled, often with a radioactive isotope (e.g., ³²P) or a non-radioactive tag. The labeled probe is then incubated with the membrane, allowing it to hybridize to the complementary ADM DNA fragments.

-

Washing and Autoradiography: The membrane is washed to remove any unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film to visualize the hybridized fragments.

Logical Workflow for Southern Blot Analysis

References

An In-depth Technical Guide on the Adrenomedullin Protein Precursor and its Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a potent vasodilatory peptide hormone with a wide range of biological activities, playing crucial roles in cardiovascular homeostasis, inflammation, angiogenesis, and organ protection.[1][2] Discovered in 1993 in human pheochromocytoma tissue, AM belongs to the calcitonin family of peptides.[1][3] It is derived from a larger precursor protein, preprothis compound (preproADM), through a series of post-translational processing steps. This process also yields other biologically active peptides, most notably prothis compound N-terminal 20 peptide (PAMP).[3][4] Due to its short half-life, the more stable mid-regional fragment of its precursor, MR-proADM, is often used as a reliable surrogate biomarker in clinical settings to reflect the levels of active this compound.[5][6] This guide provides a comprehensive overview of the this compound protein precursor, its processing cascade, the resulting bioactive peptides, and their physiological significance, with a focus on quantitative data and detailed experimental methodologies relevant to research and drug development.

The this compound Gene and Precursor Protein

The human this compound gene (ADM) is located on chromosome 11p15.4 and consists of four exons and three introns.[1][4] The gene encodes a 185-amino acid precursor protein known as preprothis compound.[1][4][7][8] This precursor contains a 21-amino acid N-terminal signal peptide that directs it to the secretory pathway.[4][7] Following the cleavage of this signal peptide, the 164-amino acid prothis compound (proADM) is generated.[9]

Processing of Preprothis compound

Prothis compound undergoes a series of proteolytic cleavages by enzymes such as plasma kallikrein to yield several peptide fragments.[1] The primary bioactive peptides derived from this processing are this compound (AM) and prothis compound N-terminal 20 peptide (PAMP).[3][4] Other resulting fragments include mid-regional pro-adrenomedullin (MR-proADM) and a C-terminal fragment.[10][11]

The final step in the activation of this compound is the amidation of the C-terminal glycine (B1666218) residue, a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM).[11][12] This amidation is crucial for the biological activity of this compound.[11]

Bioactive Peptides Derived from Preprothis compound

-

This compound (AM): A 52-amino acid peptide with a six-amino acid ring formed by a disulfide bond and an amidated C-terminus.[1][4] It is a potent vasodilator and has various other functions, including regulating blood pressure, angiogenesis, and inflammation.[1][2]

-

Prothis compound N-terminal 20 Peptide (PAMP): A 20-amino acid peptide that also exhibits biological activity, including hypotensive effects and regulation of hormone secretion.[2][3][13]

-

Mid-Regional Pro-Adrenomedullin (MR-proADM): A stable fragment of prothis compound that is released in equimolar amounts to this compound.[9] Due to its longer half-life compared to the active peptide, it is a widely used biomarker for various conditions, including sepsis and cardiovascular diseases.[5][6]

This compound Receptors and Signaling Pathways

This compound exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and one of the receptor activity-modifying proteins (RAMPs).[4][14]

-

AM1 Receptor: Formed by the association of CLR with RAMP2.[14]

-

AM2 Receptor: Formed by the association of CLR with RAMP3.[14]

The binding of this compound to its receptors primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[14][15] This cAMP signaling cascade is the main mediator of the vasodilatory effects of this compound.[15] Other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, can also be activated by this compound, contributing to its diverse biological functions such as cell survival and proliferation.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its related peptides.

Table 1: Plasma Concentrations of this compound and MR-proADM

| Peptide | Condition | Plasma Concentration | Reference(s) |

| This compound (AM) | Healthy Subjects | 3.3 ± 0.3 fmol/mL | [1] |

| Healthy Subjects | 2.7 - 10.1 pmol/L | [4][17] | |

| Healthy Subjects | 7.08 ± 3.9 pg/mL (bioactive AM) | [18] | |

| Healthy Subjects | 15.6 ± 9.2 pg/mL (bioactive AM) | [18] | |

| Congestive Heart Failure | 5.4 ± 0.3 fmol/mL | [1] | |

| Congestive Heart Failure (NYHA I/II) | 8.74 ± 0.44 fmol/mL | [10] | |

| Congestive Heart Failure (NYHA III/IV) | 11.82 ± 1.81 fmol/mL | [10] | |

| Essential Hypertension | 5.3 ± 0.4 fmol/mL | [1] | |

| Renal Disease | 4.9 ± 0.4 fmol/mL | [1] | |

| Sepsis (Severe) | 59.9 ± 11.2 fmol/mL | [13] | |

| Septic Shock | 193.5 ± 30.1 fmol/mL | [13] | |

| MR-proADM | Healthy Controls | 0.4 nmol/L (median) | [19] |

| SIRS | 1.1 nmol/L (median) | [19] | |

| Sepsis | 1.8 nmol/L (median) | [19] | |

| Severe Sepsis | 2.3 nmol/L (median) | [19] | |

| Septic Shock | 4.5 nmol/L (median) | [19] | |

| Sepsis (Non-survivors) | 8.5 nmol/L (median) | [19] | |

| Sepsis (Survivors) | 1.7 nmol/L (median) | [19] |

Table 2: Receptor Binding Affinities and Functional Potency

| Ligand | Receptor/Cell Type | Parameter | Value | Reference(s) |

| This compound (AM) | Rat Vascular Smooth Muscle Cells | EC50 (cAMP accumulation) | 2 x 10⁻⁸ M | [3] |

| Bovine Aortic Endothelial Cells | EC50 (cAMP accumulation) | ~100-fold lower than IC50 for binding | [11] | |

| CRLR-RAMP2 complex | Kd | 69.6 nM | [20] | |

| CRLR alone | Kd | 12.0 µM | [20] | |

| AM(22-52) | AM1 Receptor ECD | Kd | 5 µM | [7] |

| CGRP | Rat Vascular Smooth Muscle Cells | EC50 (cAMP accumulation) | 8.5 x 10⁻⁹ M | [3] |

Experimental Protocols

Radioimmunoassay (RIA) for this compound

This protocol provides a general framework for a competitive radioimmunoassay to measure plasma this compound concentrations.

Materials:

-

Rabbit anti-adrenomedullin primary antibody

-

¹²⁵I-labeled this compound tracer

-

This compound standard

-

Goat anti-rabbit IgG secondary antibody

-

Normal Rabbit Serum (NRS)

-

RIA buffer

-

Plasma samples extracted using C-18 Sep-Pak cartridges

-

Gamma counter

Procedure:

-

Sample Preparation: Extract this compound from plasma samples using C-18 Sep-Pak cartridges.[8] Lyophilize the eluate and reconstitute in RIA buffer.[2]

-

Assay Setup:

-

Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Pipette 100 µL of RIA buffer into NSB tubes.

-

Pipette 100 µL of standards and samples into their respective tubes.

-

-

Antibody Incubation: Add 100 µL of primary antibody to all tubes except TC and NSB. Vortex and incubate for 16-24 hours at 4°C.[2]

-

Tracer Incubation: Add 100 µL of ¹²⁵I-labeled this compound tracer (e.g., 8,000-10,000 cpm/100 µL) to all tubes.[2] Vortex and incubate for another 16-24 hours at 4°C.

-

Precipitation:

-

Add 100 µL of Goat Anti-Rabbit IgG serum to all tubes except TC.

-

Add 100 µL of NRS to all tubes except TC.[21]

-

Vortex and incubate for a specified time (e.g., 90 minutes) at room temperature.

-

Add 500 µL of RIA buffer to all tubes except TC.

-

-

Centrifugation and Counting:

-

Centrifuge all tubes (except TC) at approximately 1700 x g for 20 minutes at 4°C.[2]

-

Carefully aspirate the supernatant.

-

Count the radioactivity of the pellet in a gamma counter.

-

-

Data Analysis: Calculate the percentage of tracer bound for each standard and sample. Construct a standard curve and determine the concentration of this compound in the unknown samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for MR-proADM

This protocol outlines a sandwich ELISA for the quantification of MR-proADM in serum or plasma.

Materials:

-

Microplate pre-coated with anti-MR-proADM capture antibody

-

MR-proADM standards

-

Biotinylated anti-MR-proADM detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer

-

Sample diluent

-

Microplate reader

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of standards, wash buffer, biotinylated antibody, and streptavidin-HRP.

-

Sample/Standard Incubation: Add 100 µL of standards or samples to the appropriate wells. Cover the plate and incubate for a specified time (e.g., 80 minutes) at 37°C.[14]

-

Washing: Aspirate the liquid from each well and wash three times with 200 µL of wash buffer per well.[14]

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody working solution to each well. Cover and incubate for 50 minutes at 37°C.[14]

-

Washing: Repeat the wash step as in step 3.

-

Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP working solution to each well. Cover and incubate for 50 minutes at 37°C.[14]

-

Washing: Aspirate and wash the wells five times with wash buffer.[14]

-

Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Cover and incubate in the dark for 20 minutes at 37°C.[14]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[14]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of MR-proADM in the samples.

Receptor Binding Assay

This protocol describes a competitive binding assay to characterize the interaction of this compound with its receptor.

Materials:

-

Cells or membranes expressing this compound receptors

-

¹²⁵I-labeled this compound

-

Unlabeled this compound (for competition)

-

Binding buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 5 mM KCl, 1 mM EDTA, 1 µM phosphoramidon, 0.1% w/v BSA)

-

Wash buffer

-

Gamma counter or filtration apparatus

Procedure:

-

Assay Setup:

-

In appropriate tubes or a microplate, add a constant amount of cell membranes or whole cells.

-

For total binding, add ¹²⁵I-labeled this compound.

-

For non-specific binding, add ¹²⁵I-labeled this compound and a high concentration of unlabeled this compound.

-

For competition binding, add ¹²⁵I-labeled this compound and varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C).[5]

-

Separation of Bound and Free Ligand:

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound ligand.

-

Centrifugation Method: Centrifuge the tubes to pellet the membranes/cells. Aspirate the supernatant containing the unbound ligand.

-

-

Counting: Measure the radioactivity of the filters or the pellet using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated.

cAMP Accumulation Assay

This protocol is for measuring intracellular cAMP levels in response to this compound stimulation.

Materials:

-

Cultured cells expressing this compound receptors

-

This compound or other agonists

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., AlphaScreen or ELISA-based)

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubation: Replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.[22]

-

Stimulation: Add varying concentrations of this compound or other agonists to the cells and incubate for a short period (e.g., 10 minutes).[22]

-

Lysis: Terminate the reaction by removing the medium and adding ice-cold lysis buffer.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Western Blotting for Akt and ERK Phosphorylation

This protocol details the detection of phosphorylated Akt and ERK as a measure of downstream this compound signaling.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-PAGE.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.[23]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Washing: Wash the membrane three times with TBST.

-

Signal Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[23]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) to normalize for protein loading.[23]

Conclusion

The this compound system, from its precursor protein to its signaling cascade, represents a complex and vital regulatory network in human physiology. The processing of preprothis compound yields multiple bioactive peptides that play critical roles in maintaining cardiovascular health and responding to pathological insults. A thorough understanding of this system, supported by robust quantitative data and standardized experimental protocols, is essential for the ongoing research and development of novel therapeutic strategies targeting this compound and its related pathways for a variety of diseases, including sepsis, heart failure, and hypertension.

References

- 1. Plasma this compound in various diseases and exercise-induced change in this compound in healthy subjects. | Semantic Scholar [semanticscholar.org]

- 2. phoenixbiotech.net [phoenixbiotech.net]

- 3. This compound stimulates cyclic AMP formation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGRP and this compound binding correlates with transcript levels for Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity Modifying Proteins (RAMPs) in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Midregional Prothis compound (MRproADM) Serum Levels in Critically Ill Patients Are Associated with Short-Term and Overall Mortality during a Two-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma this compound concentration in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound stimulates two signal transduction pathways, cAMP accumulation and Ca2+ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of endothelin production by this compound in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased plasma levels of this compound in patients with systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elkbiotech.com [elkbiotech.com]

- 15. ardentbio.com [ardentbio.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Translational studies of this compound and related peptides regarding cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mid-regional pro-adrenomedullin as a prognostic marker in sepsis: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural basis for extracellular interactions between calcitonin receptor-like receptor and receptor activity-modifying protein 2 for this compound-specific binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phoenixbiotech.net [phoenixbiotech.net]

- 22. ovid.com [ovid.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Post-Translational Modification of Adrenomedullin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of physiological functions, including regulation of blood pressure, angiogenesis, and inflammation. Its biological activity is intricately regulated by a series of post-translational modifications (PTMs), primarily the proteolytic processing of its precursor and the crucial C-terminal amidation. This technical guide provides a comprehensive overview of the post-translational modifications of this compound, detailing the molecular players, functional consequences, and key experimental methodologies for their investigation. While direct glycosylation of the this compound precursor has not been extensively documented, this guide also delves into the critical role of glycosylation of its receptor complex in modulating signal transduction.

Biosynthesis and Proteolytic Processing of this compound

This compound is synthesized as a larger precursor protein, preprothis compound, a 185-amino acid polypeptide. The journey from this inactive precursor to the biologically active peptide involves a series of proteolytic cleavage events.

The initial step is the removal of a 21-amino acid signal peptide from preprothis compound, resulting in prothis compound. Prothis compound is then further processed to yield several bioactive peptides, including:

-

Prothis compound N-terminal 20 Peptide (PAMP): A 20-amino acid peptide with its own distinct biological activities.

-

This compound (AM): The primary 52-amino acid peptide.

-

Mid-regional pro-adrenomedullin (MR-proADM): A stable fragment that is often used as a biomarker for this compound levels.[1]

-

Adrenotensin: Another potential bioactive peptide derived from the precursor.[1]

This processing pathway is essential for the generation of the functional this compound peptide.

Processing of the this compound precursor.

C-terminal Amidation: The Key to Biological Activity

The most critical post-translational modification for this compound's function is the amidation of its C-terminal tyrosine residue. This reaction is catalyzed by the enzyme Peptidylglycine α-amidating monooxygenase (PAM) .[2] The immediate precursor to mature, active this compound is a glycine-extended form (AM-Gly), which is biologically inactive.[3][4] PAM converts this inactive precursor into the C-terminally amidated, fully active peptide.[3]

The amidation process is a two-step enzymatic reaction:

-

Peptidylglycine α-hydroxylating monooxygenase (PHM) activity of PAM hydroxylates the α-carbon of the C-terminal glycine.

-

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) activity of PAM then cleaves the C-N bond, releasing glyoxylate (B1226380) and the amidated peptide.

This C-terminal amide group is essential for the high-affinity binding of this compound to its receptor and subsequent signal transduction.[2]

Receptor Glycosylation: A Critical Regulator of this compound Signaling

While direct evidence for the glycosylation of prothis compound is lacking in the current scientific literature, the glycosylation of its receptor complex is well-established and plays a pivotal role in this compound signaling. The functional this compound receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) , a G protein-coupled receptor, and a Receptor Activity-Modifying Protein (RAMP) , specifically RAMP2 or RAMP3.[5]

Both CLR and RAMP3 have been shown to be N-glycosylated.[6][7] This glycosylation is not merely a structural feature but is functionally significant for several reasons:

-

Cell Surface Expression: N-glycosylation of CLR, particularly at asparagine residues Asn60 and Asn112 in its N-terminal extracellular domain, is crucial for the proper trafficking and expression of the receptor on the cell surface.[6] Inhibition of glycosylation leads to impaired cell surface delivery and reduced ligand binding.[6][8]

-

Ligand Binding and Affinity: The glycosylation state of both CLR and RAMP3 influences the binding affinity of this compound. Elimination of N-glycans on RAMP3 results in a significant inhibition of this compound binding.[7] Furthermore, N-glycosylation of the CLR extracellular domain has been shown to enhance peptide hormone affinity by modulating receptor dynamics.[9]

-

Receptor Function: The elimination of all cysteine residues in RAMP3, which is linked to its glycosylation status, abolishes this compound binding and leads to a complete loss of receptor function.[7]

This compound Signaling Pathways

Upon binding of amidated this compound to the CLR/RAMP2 or CLR/RAMP3 receptor complex, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). However, this compound signaling is pleiotropic and can also activate other pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Also plays a role in cell growth and differentiation.

-

Nitric oxide (NO)/cyclic GMP (cGMP) pathway: Contributes to the vasodilatory effects of this compound.

This compound signaling pathways.

Quantitative Data on this compound and its Modified Forms

The biological activity of this compound is highly dependent on its post-translational modifications. The following tables summarize key quantitative data related to different forms of this compound.

Table 1: Plasma Concentrations of this compound Forms

| This compound Form | Plasma Concentration (Healthy Adults) | Reference(s) |

| Mature (amidated) AM | 0.48 ± 0.05 fmol/ml | [10] |

| Glycine-extended AM | 2.7 ± 0.18 fmol/ml | [10] |

| Total AM Immunoreactivity | 2.7 to 10.1 pmol/L | [7] |

Table 2: Comparative Biological Activity of this compound Forms

| Peptide | Biological Activity | Potency (pD2 or EC50) | Reference(s) |

| Amidated this compound | Vasodilation (rat aorta) | pD2: 8.6 ± 0.2 | [4] |

| Glycine-extended this compound | Vasodilation (rat aorta, via amidation) | pD2: 8.4 ± 0.5 | [4] |

| Amidated this compound | Vasodilation (human forearm) | - | [6] |

| PAMP | Vasodilation (human forearm) | >100-fold less potent than AM | [6] |

Table 3: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Ki or Kd) | Reference(s) |

| This compound | AM1 Receptor (CLR/RAMP2) | ~5 µM (for ECD) | [11] |

| This compound | AM2 Receptor (CLR/RAMP3) | ~5 µM (for ECD) | [11] |

| This compound (AM22–52 fragment) | AM1 Receptor (CLR/RAMP2) | 29 µM | [12] |

Experimental Protocols

Radioimmunoassay (RIA) for this compound

This protocol outlines a competitive radioimmunoassay for the quantification of mature this compound in plasma.

Workflow for this compound radioimmunoassay.

Materials:

-

Plasma samples collected in EDTA tubes, kept on ice, and centrifuged at 4°C.

-

C18 solid-phase extraction cartridges.

-

RIA buffer.

-

Primary antibody (rabbit anti-adrenomedullin serum).

-

¹²⁵I-labeled this compound tracer.

-

This compound standards.

-

Second antibody (e.g., goat anti-rabbit IgG).

-

Normal rabbit serum.

-

Gamma counter.

Procedure:

-

Sample Preparation: Extract this compound from plasma samples using C18 solid-phase extraction cartridges. Elute the peptide and dry the eluate. Reconstitute the dried extract in RIA buffer.[8][13]

-

Assay Setup: Prepare a standard curve using serial dilutions of the this compound standard. In duplicate tubes, add 100 µL of standard, sample, or control.

-

First Incubation: Add 100 µL of diluted primary antibody to all tubes except the total counts and non-specific binding tubes. Vortex and incubate for 16-24 hours at 4°C.[8]

-

Second Incubation: Add 100 µL of ¹²⁵I-labeled this compound tracer to all tubes. Vortex and incubate for another 16-24 hours at 4°C.[8]

-

Precipitation: Add 100 µL of second antibody and 100 µL of normal rabbit serum to all tubes except the total counts. Vortex and incubate for 90 minutes at room temperature.

-

Washing: Add 500 µL of RIA buffer to all tubes (except total counts) and centrifuge at approximately 1700 x g for 20 minutes at 4°C.[8]

-

Aspiration: Carefully aspirate the supernatant.

-

Counting: Measure the radioactivity in the pellets using a gamma counter.

-

Data Analysis: Construct a standard curve and determine the concentration of this compound in the unknown samples.

Western Blotting for Prothis compound

This protocol describes the detection of prothis compound in cell lysates or tissue homogenates.

Workflow for prothis compound western blotting.

Materials:

-

Cell or tissue samples.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and apparatus.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against prothis compound.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against prothis compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Mass Spectrometry for this compound Proteoform Analysis (Top-Down Approach)

This protocol provides a general workflow for the characterization of intact this compound and its proteoforms using top-down mass spectrometry.

References

- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosylation of the calcitonin receptor-like receptor at Asn(60) or Asn(112) is important for cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Glycosylation and conserved cysteine residues in RAMP3 play a critical role for the functional expression of CRLR/RAMP3 this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Calcitonin receptor N-glycosylation enhances peptide hormone affinity by controlling receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of key residues involved in this compound binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sample preparation and cleanup methods for clinical top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Adrenomedullin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core components and mechanisms of the adrenomedullin (AM) signaling pathway. It includes detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the signaling cascades and workflows.

Core Components of the this compound Signaling System

This compound is a 52-amino acid peptide hormone belonging to the calcitonin family of peptides.[1][2] It is a potent vasodilator and plays crucial roles in a wide array of physiological processes, including cardiovascular homeostasis, angiogenesis, and inflammation.[3][4] The signal transduction of AM involves a unique receptor system composed of a G protein-coupled receptor (GPCR) and an accessory protein.

-

Ligand: this compound (AM). The mature, active form of AM features an intramolecular disulfide bond creating a six-amino-acid ring structure and requires an amidated C-terminus for full biological activity.[1][2]

-

Receptor Subunits:

-

Calcitonin Receptor-Like Receptor (CLR): This is a class B GPCR that serves as the core receptor subunit.[5][6] By itself, CLR does not bind AM with high affinity.

-

Receptor Activity-Modifying Proteins (RAMPs): These are single-transmembrane proteins essential for the trafficking of CLR to the cell surface and for determining ligand specificity.[3][6][7] There are three main RAMPs involved:

-

-

G Proteins: The AM receptors (AM₁ and AM₂) primarily couple to the stimulatory G protein, Gαs, which activates adenylyl cyclase.[5][6] However, coupling to other Gα subunits has also been reported, suggesting a broader signaling potential.[5]

This compound Signaling Pathways

Upon binding of AM to its cognate CLR/RAMP complex, a cascade of intracellular signaling events is initiated. While the Gαs-cAMP-PKA pathway is considered the canonical signaling axis, AM also activates several other important pathways that contribute to its pleiotropic effects.[4]

Canonical Gαs-cAMP-PKA Pathway

This is the best-characterized pathway for AM signaling.

-

Activation: AM binding to the CLR/RAMP2 or CLR/RAMP3 complex induces a conformational change, leading to the activation of the associated Gαs protein.[6]

-

Second Messenger Production: Activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8]

-

Effector Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8]

-

Downstream Effects: PKA phosphorylates a multitude of downstream targets, leading to cellular responses such as vasodilation (through endothelial nitric oxide synthase, eNOS, activation), modulation of ion channels, and regulation of gene transcription.[4][9]

Alternative Signaling Pathways

In addition to the canonical pathway, AM can trigger other signaling cascades that are critical for its functions in cell proliferation, migration, and survival.[3][4]

-

PI3K/Akt Pathway: AM has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, particularly in endothelial cells.[3][4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another target of AM signaling.[4] This pathway is involved in AM-mediated cell growth and migration.[3]

-

Nitric Oxide (NO) Pathway: In endothelial cells, AM stimulates the production of nitric oxide (NO), a potent vasodilator.[4][9] This effect is mediated through both PKA-dependent and PI3K/Akt-dependent phosphorylation and activation of eNOS.[9]

-

Intracellular Calcium ([Ca²⁺]i) Mobilization: AM binding can also lead to an increase in intracellular calcium concentrations, which contributes to the activation of various calcium-dependent enzymes and signaling pathways.[5][8]

Quantitative Data on this compound Receptor Binding

The binding affinity and potency of this compound and related peptides at their receptors are critical for understanding their biological function. The data are often presented as IC₅₀ (half-maximal inhibitory concentration) or pEC₅₀ (-log of the half-maximal effective concentration).

| Ligand | Receptor Complex | Assay Type | Cell Line | Potency (pEC₅₀) / Affinity (IC₅₀) | Reference |

| This compound (AM) | CLR/RAMP2 (AM₁) | cAMP Production | HEK-293 | High Potency (Thick arrow in source) | [10] |

| This compound (AM) | CLR/RAMP3 (AM₂) | cAMP Production | HEK-293 | High Potency (Thick arrow in source) | [10] |

| This compound (AM) | CLR/RAMP1 (CGRP) | cAMP Production | HEK-293 | Moderate Potency | [10] |

| Linear AM (L-AM) | AM Receptors | Competitive Binding | Human Cells | IC₅₀: 70 nM | [11] |

| AM (22-52) fragment | RAMP2-CLR ECD | Peptide Binding | N/A (Recombinant) | Low Micromolar Affinity | [12] |

| CGRP (8-37) fragment | RAMP1-CLR ECD | Peptide Binding | N/A (Recombinant) | Low Micromolar Affinity | [12] |

Diagrams of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Detailed Experimental Protocols

cAMP Measurement Assay (Competitive Immunoassay)

This protocol describes a general method for quantifying intracellular cAMP levels in response to AM stimulation using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.[13][14][17]

Methodology:

-

Cell Culture: Seed cells endogenously or exogenously expressing the AM receptor (CLR/RAMP2) into a 96- or 384-well plate and culture overnight.

-

Pre-treatment: Aspirate the culture medium and pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) for 15-30 minutes at 37°C. This step prevents the degradation of cAMP.

-

Ligand Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and Detection: Add a lysis buffer containing a labeled cAMP conjugate (e.g., cAMP-d2 or biotin-cAMP) and a specific anti-cAMP antibody conjugated to a detection moiety (e.g., anti-cAMP-Eu3+ cryptate or acceptor beads).[14][17]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes in the dark to allow for competition between the endogenously produced cAMP and the labeled cAMP for binding to the antibody.

-

Signal Detection: Read the plate using a suitable microplate reader (e.g., HTRF or AlphaScreen compatible reader). The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the amount of cAMP in the cell lysates by interpolating from the standard curve and plot dose-response curves to determine EC₅₀ values for this compound.[13]

Western Blotting for Pathway Protein Analysis

This protocol outlines the procedure for detecting the expression or phosphorylation status of key proteins in the AM signaling pathway, such as phosphorylated ERK (p-ERK) or Akt (p-Akt).[15][16][18]

Methodology:

-

Sample Preparation:

-

Treat cultured cells with this compound for the desired time points.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[16]

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[15]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-ERK, anti-total-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[18]

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[18]

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein to determine the extent of activation.[13]

In Vitro PKA Kinase Activity Assay

This protocol provides a method to measure the kinase activity of PKA, a key downstream effector of AM signaling, using a specific substrate in a microplate format.[19][20]

Methodology:

-

Reagent Preparation: Prepare all reagents, including kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ATP solution, and the PKA enzyme and substrate.[21] The substrate is often a synthetic peptide with a PKA consensus phosphorylation site, which is pre-coated onto the microplate wells.[20]

-

Sample Preparation: Prepare cell lysates or purified protein fractions containing PKA.

-

Kinase Reaction:

-

Add the sample containing PKA to the substrate-coated wells.

-

Initiate the kinase reaction by adding a solution containing a defined concentration of ATP (e.g., 100-200 µM).

-

Include a negative control well with no PKA enzyme.

-

Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction and wash the wells to remove ATP and non-bound components.

-

Add a phospho-specific primary antibody that recognizes only the phosphorylated form of the substrate. Incubate for 60 minutes at room temperature.[20]

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[20]

-

-

Signal Development:

-

Wash the wells and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine).

-

Allow color to develop for 15-30 minutes, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).[20]

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA kinase activity in the sample.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JCI - Shear stress–induced endothelial this compound signaling regulates vascular tone and blood pressure [jci.org]

- 10. Clinical Potential of this compound Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPECT and PET imaging of this compound receptors: a promising strategy for studying pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective CGRP and this compound peptide binding by tethered RAMP-calcitonin receptor-like receptor extracellular domain fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Identification of this compound-Induced S-Nitrosylated Proteins in JEG-3 Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 21. promega.com [promega.com]

An In-depth Technical Guide to Adrenomedullin Receptor (CLR/RAMP) Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of physiological effects, primarily mediated through a family of G protein-coupled receptors (GPCRs). These receptors are unique heterodimers, composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP associated with CLR dictates the pharmacological characteristics of the receptor, giving rise to distinct this compound (AM) and calcitonin gene-related peptide (CGRP) receptor subtypes. This technical guide provides a comprehensive overview of the AM receptor subtypes, their molecular composition, ligand binding properties, signaling pathways, and detailed experimental protocols for their characterization.

Introduction

This compound is a key regulator in various physiological and pathophysiological processes, including vasodilation, angiogenesis, inflammation, and tumor progression.[1] Its biological activity is transduced by specific receptor complexes that exhibit distinct pharmacological profiles. Understanding the nuances of these receptor subtypes is critical for the development of targeted therapeutics. The formation of functional this compound receptors requires the co-expression of the calcitonin receptor-like receptor (CLR), a class B GPCR, with a receptor activity-modifying protein (RAMP).[2][3] The specific RAMP subtype (RAMP1, RAMP2, or RAMP3) determines the ligand specificity of the CLR, creating a family of related but distinct receptors.[4]

Molecular Composition of this compound Receptors

The this compound receptor system is comprised of the following key components:

-

Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane domain GPCR that, on its own, is retained within the endoplasmic reticulum. Its trafficking to the cell surface and function are dependent on its association with a RAMP.[5][6]

-

Receptor Activity-Modifying Proteins (RAMPs): A family of single-transmembrane domain proteins (RAMP1, RAMP2, and RAMP3) that are essential for the transport of CLR to the plasma membrane and for conferring ligand binding specificity.[3][7]

The combination of CLR with different RAMPs results in the formation of three distinct receptor subtypes:

-

CGRP Receptor: CLR + RAMP1. This receptor exhibits high affinity for calcitonin gene-related peptide (CGRP).[2][4]

-

AM₁ Receptor: CLR + RAMP2. This is a specific this compound receptor.[2][4][8]

-

AM₂ Receptor: CLR + RAMP3. This is another subtype of the this compound receptor.[2][4][8]

Pharmacology and Ligand Binding

The pharmacological distinction between the receptor subtypes is defined by their relative affinities for the endogenous peptides AM and CGRP, as well as for various synthetic antagonists.

Table 1: Ligand Binding Affinities and Potencies for Human CLR/RAMP Subtypes

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Agonist Potency (cAMP EC₅₀) | Antagonist Potency (pA₂) |

| This compound (AM) | AM₁ (CLR/RAMP2) | High | High | - |

| AM₂ (CLR/RAMP3) | High | High | - | |

| CGRP (CLR/RAMP1) | Lower than for CGRP | Lower than for CGRP | - | |

| CGRP | AM₁ (CLR/RAMP2) | Low | Low | - |

| AM₂ (CLR/RAMP3) | Moderate | Moderate | - | |

| CGRP (CLR/RAMP1) | High | High | - | |

| AM₂₂₋₅₂ | AM₁ (CLR/RAMP2) | Effective antagonist | - | ~7.34[9] |

| AM₂ (CLR/RAMP3) | Less effective antagonist | - | Low to ineffective[9] | |

| CGRP₈₋₃₇ | AM₁ (CLR/RAMP2) | Effective antagonist | - | ~7.04[9] |

| AM₂ (CLR/RAMP3) | Effective antagonist | - | ~6.96[9] | |

| CGRP (CLR/RAMP1) | Potent antagonist | - | High |

Note: This table summarizes relative affinities and potencies. Absolute values can vary based on experimental systems. The AM₁ receptor shows high selectivity for AM over CGRP, while the AM₂ receptor can be activated by both AM and CGRP.[4][10]

Signaling Pathways

Upon agonist binding, this compound receptors primarily couple to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2][5] However, they can also engage other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[6]

Gαs-cAMP Pathway

The canonical signaling pathway for AM receptors involves the activation of the Gαs protein, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA).[5]

Caption: Canonical Gαs-cAMP signaling pathway for this compound receptors.

MAPK/ERK Pathway

This compound receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and survival.[6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound receptors: pharmacological features and possible pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of this compound receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Activity-modifying Proteins 2 and 3 Generate this compound Receptor Subtypes with Distinct Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CL/RAMP2 and CL/RAMP3 produce pharmacologically distinct this compound receptors: a comparison of effects of adrenomedullin22-52, CGRP8-37 and BIBN4096BS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physiological Roles of Adrenomedullin in the Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenomedullin (ADM) is a potent vasoactive peptide with a wide array of physiological functions within the cardiovascular system. Since its discovery in 1993 in human pheochromocytoma tissue, extensive research has elucidated its crucial roles in regulating vascular tone, blood pressure, cardiac function, and angiogenesis.[1] ADM acts as a circulating hormone and a local paracrine/autocrine factor, primarily synthesized and secreted by vascular endothelial and smooth muscle cells.[1][2] Its cardiovascular effects are mediated through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), which trigger downstream signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and nitric oxide (NO).[1][3] This technical guide provides a comprehensive overview of the physiological roles of ADM in the cardiovascular system, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development endeavors.

Regulation of Vascular Tone and Blood Pressure

This compound is a powerful vasodilator, playing a significant role in the reduction of peripheral vascular resistance and the regulation of blood pressure.[1] Intravenous infusion of ADM in both humans and animal models leads to a significant decrease in total peripheral resistance and mean arterial pressure.[1][4] The vasodilatory action of ADM is mediated by both endothelium-dependent and -independent mechanisms.[5]

Endothelium-Dependent Vasodilation: ADM binds to its receptors on vascular endothelial cells, stimulating the production and release of nitric oxide (NO).[1][5] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Akt, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5][6] The subsequent increase in NO activates guanylyl cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation.[4][7]

Endothelium-Independent Vasodilation: ADM can also act directly on vascular smooth muscle cells.[5][6] Binding of ADM to its receptors on these cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] Elevated cAMP levels promote smooth muscle relaxation and vasodilation.[7]

Quantitative Data on Hemodynamic Effects

The following table summarizes the quantitative effects of this compound infusion on key hemodynamic parameters from various studies.

| Parameter | Species/Model | ADM Dose/Infusion Rate | Observed Effect | Reference |

| Mean Arterial Pressure | Healthy Humans | 50 ng/kg/min (i.v.) | Decrease | [8] |

| Mean Arterial Pressure | Rats | 3 nmol/kg | -29 ± 2% | [9] |

| Mean Arterial Pressure | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 13% reduction | [10] |

| Total Peripheral Resistance | Humans | Intravenous infusion | Decrease | [1] |

| Total Peripheral Resistance | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 30% reduction | [10] |

| Cardiac Output | Healthy Humans | Systemic administration | Increase | [1] |

| Cardiac Output | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 27% increase | [10] |

| Left Atrial Pressure | Sheep with Heart Failure | 10 ng/kg/min for 4 days | 24% reduction | [10] |

Cardiac Function

This compound exerts multiple effects on the heart, including positive inotropic effects and cardioprotective actions.[1][2] Systemic administration of ADM increases cardiac output, which is attributed to both a decrease in systemic vascular resistance and an increase in coronary blood flow due to the dilation of coronary vessels.[1]

ADM has been shown to augment myocardial contractility by increasing intracellular cAMP levels and activating protein kinase A.[1][7] Additionally, it can exert a positive inotropic effect through a cAMP-independent mechanism involving an increase in intracellular calcium levels.[1] In pathological conditions such as heart failure, plasma ADM levels are elevated, suggesting a compensatory role.[1][11] Chronic administration of ADM in animal models of heart failure has been shown to attenuate the transition from hypertrophy to failure and improve survival.[1]

Angiogenesis

A more recently discovered function of this compound is its role in promoting angiogenesis, the formation of new blood vessels.[5] ADM has been shown to stimulate the proliferation and migration of vascular endothelial cells.[5] In vivo studies using gel plugs containing ADM subcutaneously injected into mice demonstrated the promotion of neovascularization in a protein kinase A- and PI3K-dependent manner.[5] Furthermore, ADM has been found to increase collateral capillary density in ischemic limbs of mice, partly by augmenting the expression of vascular endothelial growth factor (VEGF) and activating Akt.[5] This angiogenic property suggests a potential therapeutic role for ADM in conditions involving ischemia.[12][13]

Signaling Pathways